

# Sulfo Cy7 N3: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sulfo Cy7 N3

Cat. No.: B15556195

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Sulfo Cy7 N3**, also known as Sulfo-Cyanine7 azide, is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with an azide group.<sup>[1][2]</sup> Its exceptional photophysical properties, including high molar extinction coefficient and good quantum yield in the NIR window (700-900 nm), make it an invaluable tool for deep-tissue and in vivo imaging applications.<sup>[3][4]</sup> The presence of sulfonate groups confers excellent water solubility, minimizing aggregation in biological buffers and making it ideal for labeling sensitive biomolecules such as proteins and antibodies.<sup>[2][3]</sup> The terminal azide moiety allows for its covalent attachment to a wide range of molecules through highly specific and efficient "click chemistry" reactions.<sup>[1][2]</sup> This guide provides a comprehensive overview of the technical specifications, experimental protocols, and key applications of **Sulfo Cy7 N3**.

## Core Properties and Specifications

The utility of **Sulfo Cy7 N3** in research and drug development is defined by its distinct chemical and photophysical characteristics. These properties are summarized in the table below for easy comparison.

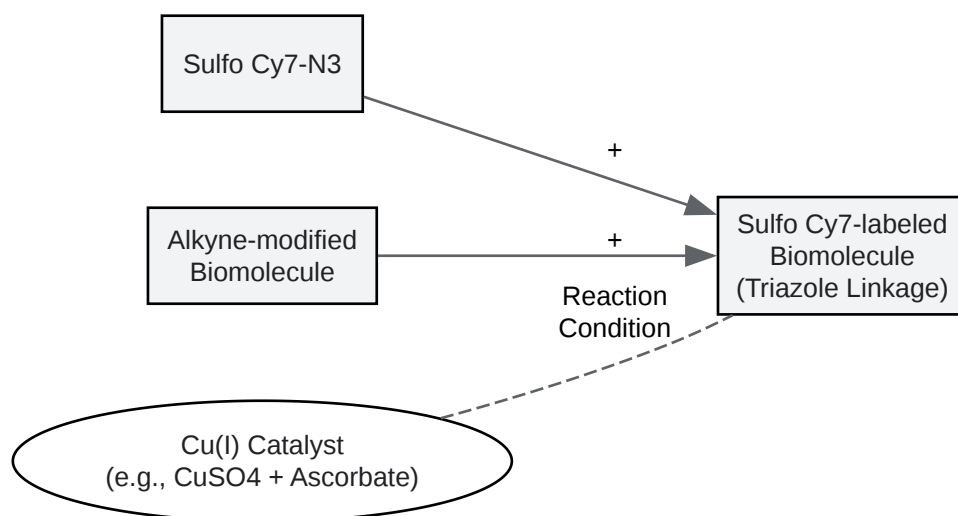
Property	Value	Source(s)
Molecular Formula	C40H49KN6O7S2	[2]
Molecular Weight	829.1 g/mol	[2]
Appearance	Dark green powder	[4][5]
Solubility	Good in water, DMF, and DMSO	[2][4]
Excitation Maximum ( $\lambda_{ex}$ )	750 nm	[2][4][5]
Emission Maximum ( $\lambda_{em}$ )	773 nm	[2][4][5]
Molar Extinction Coefficient ( $\epsilon$ )	240,600 cm <sup>-1</sup> M <sup>-1</sup>	[2][4][5]
Fluorescence Quantum Yield ( $\Phi$ )	0.24	[2]
Purity	≥95% (typically by <sup>1</sup> H NMR and HPLC-MS)	[4][5]
Storage Conditions	-20°C in the dark, desiccated	[1][2][3]

## Key Applications and Reaction Mechanisms

The primary application of **Sulfo Cy7 N3** lies in its ability to be conjugated to other molecules through "click chemistry." This bioorthogonal reaction is highly specific and efficient, proceeding under mild conditions compatible with biological systems. **Sulfo Cy7 N3** participates in two main types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

### Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide (**Sulfo Cy7 N3**) and a terminal alkyne in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage.

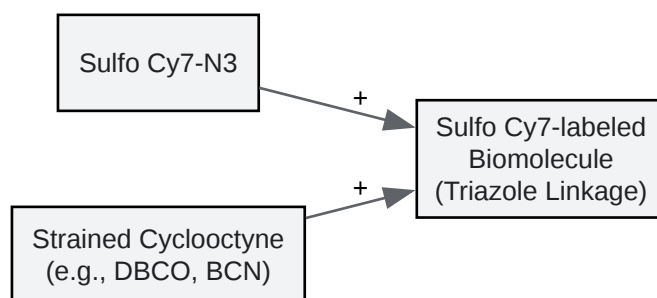


[Click to download full resolution via product page](#)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of **Sulfo Cy7 N3**.

## Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The ring strain of the cyclooctyne accelerates the reaction, eliminating the need for a cytotoxic copper catalyst and making it ideal for in vivo applications.



[Click to download full resolution via product page](#)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of **Sulfo Cy7 N3**.

## Experimental Protocols

The following are detailed methodologies for the most common applications of **Sulfo Cy7 N3**.

## Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol describes the labeling of a protein containing a terminal alkyne with **Sulfo Cy7 N3**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **Sulfo Cy7 N3**
- Anhydrous DMSO
- Copper(II) sulfate (CuSO<sub>4</sub>) solution (e.g., 20 mM in water)
- Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
- Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM in water)
- Size-exclusion chromatography column for purification (e.g., Sephadex G-25)

Procedure:

- Prepare a stock solution of **Sulfo Cy7 N3**: Dissolve **Sulfo Cy7 N3** in anhydrous DMSO to a concentration of 10 mM.
- Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:
  - Alkyne-modified protein solution (e.g., 1-5 mg/mL).
  - **Sulfo Cy7 N3** stock solution (use a 3-10 fold molar excess over the protein).
  - THPTA solution (to a final concentration of 5 mM).
  - A premixed solution of CuSO<sub>4</sub>.

- Initiate the reaction: Add freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM to initiate the click reaction.<sup>[6]</sup>
- Incubate the reaction: Gently mix the solution and incubate at room temperature for 1-2 hours, protected from light.
- Purify the conjugate: Remove the unreacted dye and other small molecules by size-exclusion chromatography.
- Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 750 nm (for Sulfo Cy7).

## Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling with DBCO

This protocol outlines the labeling of a DBCO-modified molecule with **Sulfo Cy7 N3**.

Materials:

- DBCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
- **Sulfo Cy7 N3**
- Anhydrous DMSO or water
- Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

- Prepare a stock solution of **Sulfo Cy7 N3**: Dissolve **Sulfo Cy7 N3** in anhydrous DMSO or water to a concentration of 10 mM.
- Prepare the reaction mixture: In a microcentrifuge tube, mix the DBCO-modified biomolecule with a 1.5 to 3-fold molar excess of the **Sulfo Cy7 N3** solution.<sup>[7]</sup>
- Incubate the reaction: Incubate the mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.<sup>[8]</sup> The reaction time may vary depending on the reactivity of the specific DBCO reagent.

- Purify the conjugate: Purify the labeled biomolecule using size-exclusion chromatography or dialysis to remove excess **Sulfo Cy7 N3**.[\[8\]](#)
- Characterize the conjugate: Determine the degree of labeling by UV-Vis spectrophotometry.

## Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling with BCN

This protocol provides a general guideline for labeling a BCN-modified molecule with **Sulfo Cy7 N3**.

Materials:

- BCN-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
- **Sulfo Cy7 N3**
- Anhydrous DMSO or water
- Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

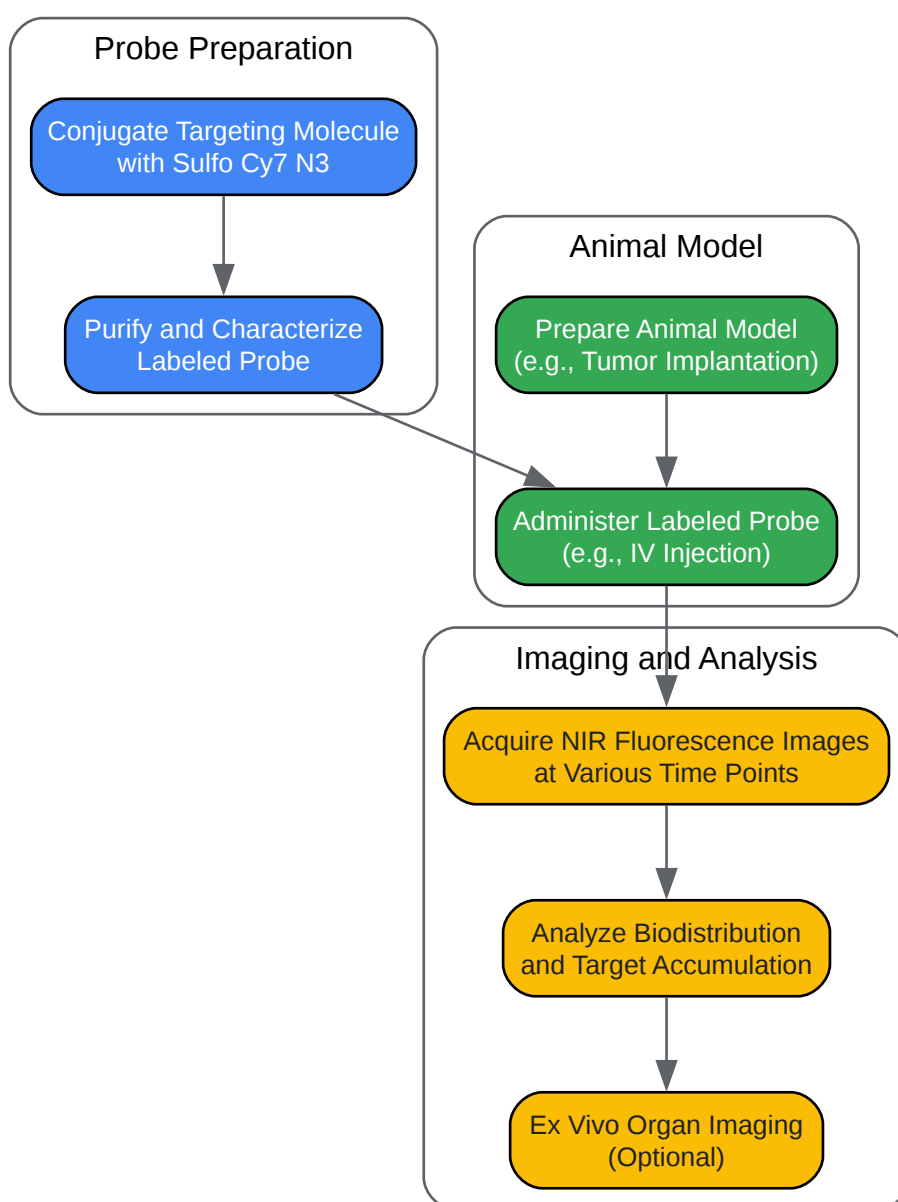
- Prepare a stock solution of **Sulfo Cy7 N3**: Dissolve **Sulfo Cy7 N3** in anhydrous DMSO or water to a concentration of 10 mM.
- Prepare the reaction mixture: Combine the BCN-modified biomolecule with a 1.5 to 3-fold molar excess of the **Sulfo Cy7 N3** solution in a microcentrifuge tube.[\[9\]](#)
- Incubate the reaction: Allow the reaction to proceed at room temperature for 4-12 hours or overnight at 4°C, protected from light.[\[9\]](#) Reaction times may need to be optimized based on the specific BCN derivative used.
- Purify the conjugate: Remove unreacted **Sulfo Cy7 N3** by size-exclusion chromatography or dialysis.
- Characterize the conjugate: Analyze the final product using UV-Vis spectrophotometry to determine the degree of labeling.

# Experimental Workflows and Signaling Pathway Visualization

**Sulfo Cy7 N3** is instrumental in various experimental workflows, particularly in the field of in vivo imaging and targeted drug delivery.

## In Vivo Imaging Workflow

The following diagram illustrates a typical workflow for an in vivo imaging experiment using a **Sulfo Cy7 N3**-labeled targeting molecule (e.g., an antibody or peptide).

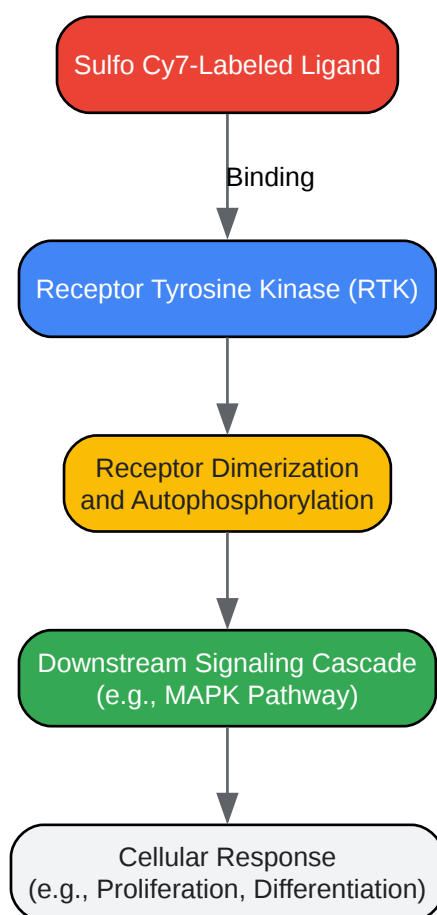


[Click to download full resolution via product page](#)

A generalized workflow for *in vivo* imaging with **Sulfo Cy7 N3**-labeled probes.

## Investigating Receptor-Mediated Signaling

**Sulfo Cy7 N3**-labeled ligands can be used to visualize and track receptor-ligand interactions and subsequent downstream signaling events. For example, a **Sulfo Cy7 N3**-labeled growth factor can be used to monitor its binding to a receptor tyrosine kinase (RTK) and the initiation of a signaling cascade.

[Click to download full resolution via product page](#)

Visualization of a receptor-mediated signaling pathway using a **Sulfo Cy7 N3**-labeled ligand.

## Conclusion



**Sulfo Cy7 N3** is a versatile and powerful near-infrared fluorescent probe that is indispensable for modern biological and biomedical research. Its excellent water solubility, superior photophysical properties, and ability to participate in highly efficient and bioorthogonal click chemistry reactions make it an ideal choice for a wide range of applications, from labeling sensitive biomolecules to advanced in vivo imaging and tracking studies. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers and scientists seeking to leverage the capabilities of **Sulfo Cy7 N3** in their work.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 4. mutantidh1-in-1.com [mutantidh1-in-1.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [Sulfo Cy7 N3: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15556195#what-is-sulfo-cy7-n3\]](https://www.benchchem.com/product/b15556195#what-is-sulfo-cy7-n3)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)